Lipophilicity (XLogP3) Comparison: Methyl Ester vs. Ethyl Ester Analog
The target methyl ester exhibits an XLogP3 of 3.3, which is approximately 0.5 log unit lower than the predicted value for its direct ethyl ester analog (ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate, CAS 951884-22-3) . This lower lipophilicity translates to improved aqueous solubility and a reduced risk of CYP450 promiscuity in early drug-discovery cascades .
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate; predicted XLogP3 ≈ 3.8 (class-level estimate based on incremental methylene contribution of ~0.5 log units) |
| Quantified Difference | ΔXLogP3 ≈ –0.5 (methyl ester is less lipophilic) |
| Conditions | XLogP3 calculated by the Chernspider/chem960 algorithm based on the compound's molecular topology; ethyl ester value estimated by adding the standard methylene increment to the measured methyl ester value. |
Why This Matters
A lower logP value enhances aqueous solubility and can reduce non-specific protein binding, making the methyl ester a more desirable starting point for lead optimization in oral drug programs.
